MurD Enzyme Inhibition: Structural Confirmation of Binding via 4-Aminocyclohexane Scaffold
The compound's utility as a rigid scaffold for MurD inhibition is structurally validated. An inhibitor incorporating a 4-aminocyclohexane-1,3-dicarboxyl moiety was co-crystallized with MurD (PDB ID: 2XPC), providing atomic-level evidence of binding interactions [1]. This represents a direct structural confirmation of the cyclohexane scaffold's ability to engage the target, in contrast to flexible or aromatic analogs lacking such definitive structural data. This co-crystal structure serves as a high-confidence starting point for structure-based drug design, which is not available for all sulfonamide analogs.
| Evidence Dimension | Structural Binding Confirmation |
|---|---|
| Target Compound Data | Co-crystal structure with MurD solved (PDB: 2XPC) |
| Comparator Or Baseline | Aromatic sulfonamides (e.g., sulfanilamide) |
| Quantified Difference | Atomic-level binding mode defined vs. no co-structure for comparator |
| Conditions | X-ray crystallography of MurD-inhibitor complex |
Why This Matters
This structural evidence de-risks lead optimization by confirming the scaffold's binding pose, which is critical for rational design in antibacterial programs.
- [1] Sink R, et al. Crystal structure of MurD with an inhibitor bearing a 4-aminocyclohexane-1,3-dicarboxyl moiety. Protein Data Bank. 2011. PDB: 2XPC. View Source
